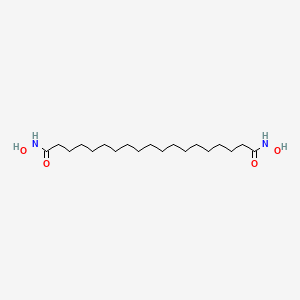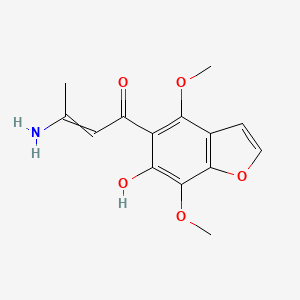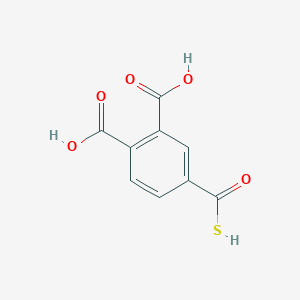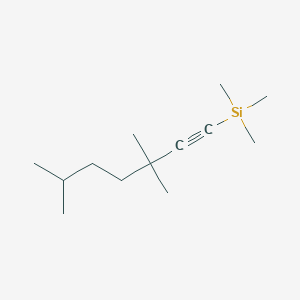![molecular formula C12H4Cl2O4 B14587264 3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione CAS No. 61189-37-5](/img/structure/B14587264.png)
3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dichlorophenol with suitable aldehydes in the presence of a base can lead to the formation of the desired pyrano3,2-cbenzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted pyrano3,2-cbenzopyran derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclocoumarol
- Anticoagulans 63
- Cumopyran
- Methanopyranorin
Uniqueness
Compared to similar compounds, 3,4-Dichloro-2H,5H-pyrano3,2-cbenzopyran-2,5-dione stands out due to its specific substitution pattern and the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
61189-37-5 |
|---|---|
Molekularformel |
C12H4Cl2O4 |
Molekulargewicht |
283.06 g/mol |
IUPAC-Name |
3,4-dichloropyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C12H4Cl2O4/c13-8-7-10(18-12(16)9(8)14)5-3-1-2-4-6(5)17-11(7)15/h1-4H |
InChI-Schlüssel |
YOFNXKVMKLTTLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C(=O)O3)Cl)Cl)C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)



![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)

![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)

![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)

silane](/img/structure/B14587246.png)

